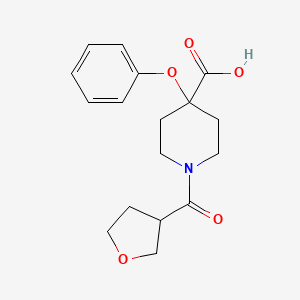
1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of diazepanes, which are organic compounds that contain a diazepine ring. The unique structure of 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane has made it an interesting target for synthesis and investigation.
Mécanisme D'action
The mechanism of action of 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane is not fully understood, but it is thought to involve the modulation of certain receptors in the brain. Specifically, this compound has been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal activity. By binding to this receptor, 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane may have an inhibitory effect on the nervous system.
Biochemical and Physiological Effects
Studies have shown that 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane can have a variety of biochemical and physiological effects. For example, this compound has been shown to decrease the release of certain neurotransmitters in the brain, which may have implications for the treatment of anxiety and other mood disorders. Other studies have suggested that this compound may have anticonvulsant and muscle relaxant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane in lab experiments is its unique chemical structure, which may allow for targeted interactions with specific receptors or enzymes. Another advantage is that this compound has been shown to have low toxicity in animal studies. However, one limitation is that the synthesis of this compound can be challenging, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane. One area of interest is the development of more efficient synthesis methods, which could increase the availability of this compound for research purposes. Another direction is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the nervous system.
Méthodes De Synthèse
The synthesis of 1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane has been described in several research articles. One common method involves the reaction of 1,4-diazepane with 4,5,6,7-tetrahydro-1-benzothien-3-carboxylic acid, followed by N-methylation with methyl iodide. The yield of this synthesis method is reported to be moderate, but improvements have been made through modifications of the reaction conditions.
Applications De Recherche Scientifique
1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-diazepane has been investigated for its potential use in scientific research. One area of interest is its effect on the central nervous system. Studies have shown that this compound can bind to certain receptors in the brain, which may have implications for the treatment of neurological disorders. Other research has focused on the potential use of this compound in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-16-7-4-8-17(10-9-16)15(18)13-11-19-14-6-3-2-5-12(13)14/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFVCMHQCMPOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CSC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-fluorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5463796.png)
![3-(2,4-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5463804.png)
![1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5463807.png)
![1-butyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one (1-butyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone](/img/structure/B5463809.png)
![ethyl 2-[5-(3-methoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5463814.png)
![N-(2-methoxyethyl)-4-methyl-3-(2-{[2-(methylamino)-2-oxoethyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5463836.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5463837.png)
![6-{2-[3-bromo-4-(dimethylamino)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5463845.png)
![2-{[4-isopropyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5463850.png)
![5-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5463854.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-methyl-2-pyrimidinamine](/img/structure/B5463858.png)
![1-[(dimethylamino)sulfonyl]-N-[(3-methylphenyl)(phenyl)methyl]-4-piperidinecarboxamide](/img/structure/B5463873.png)